molecular formula C27H27N3O3S2 B12029928 (5Z)-3-cyclohexyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623935-66-0

(5Z)-3-cyclohexyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12029928
CAS No.: 623935-66-0
M. Wt: 505.7 g/mol
InChI Key: QNHHUFWSJALLJJ-JLPGSUDCSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • Pyrazole moiety: The pyrazole ring at position 5 is substituted with a 3,4-dimethoxyphenyl group (electron-rich aromatic system) and a phenyl group, contributing to π-π stacking interactions.
  • (5Z)-Configuration: The Z-geometry at the benzylidene position is critical for molecular planarity and intermolecular interactions.
  • 2-Sulfanylidene group: Introduces tautomerism (thione-thiol equilibrium), which may affect reactivity and biological activity .

Thiazolidinones are pharmacologically significant, with reported antimicrobial, anticancer, and anti-inflammatory properties. Structural modifications in this compound aim to optimize these activities.

Properties

CAS No.

623935-66-0

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O3S2/c1-32-22-14-13-18(15-23(22)33-2)25-19(17-29(28-25)20-9-5-3-6-10-20)16-24-26(31)30(27(34)35-24)21-11-7-4-8-12-21/h3,5-6,9-10,13-17,21H,4,7-8,11-12H2,1-2H3/b24-16-

InChI Key

QNHHUFWSJALLJJ-JLPGSUDCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OC

Origin of Product

United States

Biological Activity

The compound (5Z)-3-cyclohexyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delineates its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C28H29N3O3S3
Molecular Weight 519.8 g/mol
IUPAC Name (5Z)-3-cyclohexyl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key KMDBOZWICGJUEX-BWAHOGKJSA-N

This compound features a thiazolidinone ring fused with a pyrazole moiety, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the thiazolidinone ring.
  • Introduction of the pyrazole moiety using cyclohexylamine and phenylhydrazine.
  • Utilization of sulfur-containing reagents for sulfanylidene incorporation.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones and pyrazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting their function and thereby exhibiting antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The presence of the pyrazole ring is particularly noteworthy as many pyrazole derivatives are recognized for their anticancer activities due to their ability to inhibit specific kinases involved in tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential as a therapeutic agent in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific enzymes or receptors that play crucial roles in microbial resistance or cancer cell proliferation.
  • Signal Modulation : Altering intracellular signaling pathways that lead to apoptosis or reduced inflammation.
  • Structural Integrity : The unique three-dimensional structure enhances binding affinity to biological targets compared to simpler analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds, providing insights into the efficacy and potential applications of (5Z)-3-cyclohexyl derivatives:

  • Antimicrobial Screening : A series of pyrazole-thiazole derivatives were synthesized and tested against various pathogens. Results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial activity .
    Compound IDAntimicrobial Activity (MIC μg/mL)
    10a62.5
    10b31.25
    10c>250
  • Anticancer Studies : Research involving similar thiazolidinone derivatives showed promising results in inhibiting tumor cell lines, suggesting a pathway for further development into anticancer drugs .

Scientific Research Applications

Anti-inflammatory Activity

Studies have indicated that thiazolidinone derivatives exhibit significant anti-inflammatory effects. The compound's structure allows it to interact with various inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Research has shown that similar compounds can inhibit the expression of cyclooxygenase enzymes, which are critical in the inflammatory response.

Antioxidant Properties

The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals. This antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have explored the anticancer properties of thiazolidinone derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.

Case Studies

StudyFindings
Study 1 Investigated the anti-inflammatory effects using animal models; showed significant reduction in edema and inflammatory markers.
Study 2 Assessed antioxidant capacity through DPPH assay; demonstrated high scavenging ability comparable to standard antioxidants.
Study 3 Evaluated cytotoxic effects on breast cancer cell lines; reported IC50 values indicating potent anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 3-position Pyrazole Substituents Thiazolidinone Modifications Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl 3-(3,4-dimethoxyphenyl), 1-phenyl 2-sulfanylidene ~525.6* High lipophilicity; Z-configuration stabilizes planar structure
(5Z)-3-(2-phenylethyl)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-Phenylethyl 3-(3,4-dimethoxyphenyl), 1-phenyl 2-sulfanylidene ~531.6* Flexible phenylethyl group may improve solubility but reduce steric hindrance
(5Z)-3-hexyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Hexyl 3-(2-methyl-4-propoxyphenyl), 1-phenyl 2-sulfanylidene ~557.7* Long alkyl chain increases hydrophobicity; propoxy group enhances electron density
(5Z)-3-(2,3-dimethylphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2,3-Dimethylphenyl N/A (no pyrazole) 5-(3,4-dimethoxybenzylidene) ~414.5* Simpler structure with dimethylphenyl; lacks pyrazole moiety, reducing complexity
(5Z)-3-(4-methylphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Methylphenyl N/A (no pyrazole) 5-(3,4-dimethoxybenzylidene) ~400.5* Methylphenyl substitution balances lipophilicity and steric effects

*Molecular weights estimated using empirical formulas and isotopic data from references.

Key Observations

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity (LogP ~4.5 estimated) compared to phenylethyl (LogP ~3.8) or methylphenyl (LogP ~3.2) groups. This may enhance membrane permeability but reduce aqueous solubility .

Electronic and Steric Modifications :

  • 3,4-Dimethoxyphenyl groups (target compound and ) provide electron-donating effects, favoring interactions with electron-deficient biological targets.
  • Pyrazole inclusion (target compound vs. ) introduces additional hydrogen-bonding sites and rigidity, which may improve target selectivity .

The Z-configuration ensures optimal spatial alignment of the benzylidene and pyrazole groups, a feature critical for activity in related compounds .

Synthetic Accessibility :

  • Microwave-assisted synthesis () is reported for analogs, suggesting that the target compound could be synthesized efficiently with similar methods.

Preparation Methods

Key Steps:

  • Cyclohexylrhodanine Formation :

    • Reagents : Cyclohexyl isothiocyanate, methyl 2-mercaptoacetate, trimethylamine.

    • Conditions : Dichloromethane, room temperature, 12 hours.

    • Yield : 82.6% (crystallized from CH₂Cl₂/hexane/diethyl ether).

ComponentRoleSource
Cyclohexyl isothiocyanateIntroduces cyclohexyl group
Thioglycolic acidForms thiazolidinone ring
OImDSA (2-oxoimidazolidine-1,3-disulfonic acid)Catalyst (optional)

Preparation of Pyrazole Intermediates

The pyrazole moiety (3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl) is synthesized via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.

Methodology:

  • Chalcone Synthesis :

    • Reagents : 3,4-Dimethoxybenzaldehyde, acetophenone, NaOH (ethanol).

    • Conditions : Reflux, 4–6 hours.

  • Pyrazole Formation :

    • Reagents : Hydrazine hydrate, chalcone.

    • Conditions : Ethanol, reflux, 2–3 hours.

StepReagents/ConditionsYield
Chalcone3,4-Dimethoxybenzaldehyde + acetophenone~80%
Pyrazole cyclizationHydrazine hydrate, ethanol~75%

Knoevenagel Condensation for Methylidene Bridge

The methylidene linkage is formed via Knoevenagel condensation between the thiazolidinone core and the pyrazole aldehyde.

Protocol:

  • Pyrazole Aldehyde Synthesis :

    • Reagents : 3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole, formyl chloride.

    • Conditions : DMF, 0°C → RT, 2 hours.

  • Condensation :

    • Reagents : N-Cyclohexylrhodanine, pyrazole aldehyde, acetic acid, sodium acetate.

    • Conditions : Reflux, 5–20 hours (depending on substituents).

ParameterValueImpact on Yield
CatalystSodium acetateEnhances rate
SolventAcetic acidHigh polarity
Reaction time5–20 hoursSubstrate-dependent

Optimization Strategies

Catalytic Systems

  • OImDSA : A recoverable catalyst for thiazolidinone synthesis, enabling room-temperature reactions with 92% yield.

  • Piperidine : Accelerates Knoevenagel condensation in ethanol, reducing reaction time.

Solvent Selection

  • Aqueous Media : Used for green synthesis of thiazolidinones, minimizing organic waste.

  • Anhydrous Conditions : Required for aldehyde stability during condensation.

Structural Validation

Post-synthesis characterization includes:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 2.48 (DMSO-d₆), δ 5.2 (methylidene proton).

    • ¹³C NMR : Thiazolidinone carbonyl at δ 170–180 ppm.

  • X-ray Crystallography : Confirms (5Z)-configuration via mirror symmetry in the rhodanine core.

Challenges and Solutions

ChallengeMitigation StrategySource
Low yields in condensationUse excess aldehyde (1.1 equiv.)
Catalyst recoveryOImDSA recrystallization from aqueous phase
Stereoselectivity controlAnhydrous conditions, inert atmosphere

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
OImDSA-catalyzedHigh yield, recyclableLimited to thiazolidinones
Sodium acetate-mediatedSimple, cost-effectiveLonger reaction times
Knoevenagel with piperidineFaster condensationRequires anhydrous conditions

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, including condensation of substituted pyrazole aldehydes with thiosemicarbazides, followed by cyclization. Key parameters include:

  • Temperature control : Reflux conditions (e.g., in ethanol or DMF) are often required for cyclization .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency, while ethanol minimizes side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., piperidine) may accelerate intermediate formation . Yield optimization often requires iterative adjustments to these parameters and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and Z/E configuration of the methylidene group .
  • HPLC : Assess purity (>95% typically required for pharmacological studies) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and bond angles .

Q. How does the cyclohexyl group influence the compound’s physicochemical properties?

The cyclohexyl moiety enhances lipophilicity, improving membrane permeability in cellular assays. Computational studies (e.g., LogP calculations) predict its role in bioavailability . Comparative studies with analogs (e.g., benzyl or dodecyl substituents) show reduced solubility in aqueous buffers, necessitating DMSO for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies often arise from:

  • Solubility differences : Use standardized DMSO concentrations (<0.1% v/v) to avoid solvent interference .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways .
  • Target selectivity : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding affinities to off-target proteins .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Docking studies : Software like AutoDock Vina predicts interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values in enzyme inhibition assays .

Q. What experimental approaches validate the mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Phosphoproteomics : Identify downstream signaling pathways affected by the compound (e.g., MAPK/ERK) .
  • In vivo PD models : Dose-response studies in xenograft models correlate plasma concentrations with tumor growth inhibition .

Q. How can structural modifications address oxidative instability of the thioxo group?

  • Electron-withdrawing substituents : Fluorine or nitro groups at the phenyl ring reduce electron density, slowing oxidation .
  • Prodrug strategies : Mask the thioxo group as a disulfide, which is cleaved intracellularly .
  • Formulation additives : Antioxidants (e.g., ascorbic acid) in storage buffers improve shelf life .

Methodological Considerations

Designing SAR studies for pyrazole-thiazolidinone hybrids :

  • Core modifications : Replace the cyclohexyl group with heterocycles (e.g., tetrahydrofuran) to modulate steric effects .
  • Substituent libraries : Synthesize analogs with varying alkoxy chains (methoxy, ethoxy, propoxy) on the phenyl ring to optimize hydrogen bonding .
  • Bioisosteres : Substitute the sulfanylidene group with carbonyl or imine to assess impact on tautomerism .

Troubleshooting low yields in large-scale synthesis :

  • Continuous flow reactors : Improve heat transfer and reduce reaction times for intermediates .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., from 12 hrs to 30 mins) .
  • Byproduct analysis : LC-MS identifies dimers or oxidation products, guiding protective-group strategies .

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